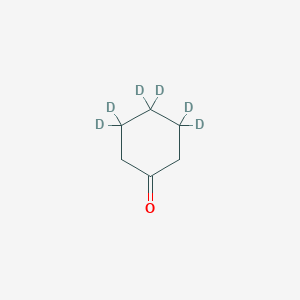

Cyclohexanone-3,3,4,4,5,5-d6

Description

Significance of Site-Specific Deuteration in Ketone Chemistry Research

The site-specific incorporation of deuterium (B1214612) into a ketone's molecular framework is of paramount importance for several research applications. researchgate.net This precise placement of deuterium atoms, as opposed to random or complete deuteration, allows chemists to investigate specific aspects of a molecule's behavior.

One of the most critical applications lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when a light isotope (like hydrogen) is replaced by a heavier one (like deuterium). wikipedia.org Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly. rsc.org By strategically placing deuterium at different positions within a ketone—for instance, at the α-carbon—researchers can determine whether that specific C-H bond is broken during the key step of a reaction, thereby elucidating the reaction pathway. acs.org For example, studying the enolization of ketones, a fundamental process in organic chemistry, has been greatly aided by observing the KIE with α-deuterated ketones. acs.org

Furthermore, site-specific deuteration is crucial for interpreting complex Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) (which is NMR-inactive under standard proton NMR conditions) leads to the disappearance of a signal, simplifying complex spectra and aiding in signal assignment. nih.gov In mass spectrometry, the known mass difference between hydrogen and deuterium allows for the precise tracking of atoms and fragments, which is invaluable in mechanistic and metabolic studies. scioninstruments.com

Cyclohexanone-3,3,4,4,5,5-d6 as a Specialized Reagent for Mechanistic and Spectroscopic Investigations

This compound is a deuterated form of cyclohexanone (B45756) where six hydrogen atoms on the carbons at positions 3, 4, and 5 have been replaced by deuterium. cymitquimica.com This specific labeling pattern makes it a highly specialized tool. Unlike cyclohexanone-d10, where all hydrogens are replaced, or α-deuterated cyclohexanones, the labeling in this compound leaves the α-protons (at positions 2 and 6) intact.

This unique structure is particularly advantageous for studying reactions where the α-protons are of interest, but researchers wish to avoid complications or side reactions involving the other ring protons. For instance, in studies of enolate formation or aldol (B89426) reactions, the focus is on the acidity and reactivity of the α-protons. By deuterating the β and γ positions, researchers can simplify spectroscopic analysis (e.g., ¹H NMR) and prevent potential isotopic scrambling to these other positions under certain reaction conditions.

In mass spectrometry, this compound serves as an excellent internal standard for the quantification of cyclohexanone or related analytes. clearsynth.comtexilajournal.com An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass. aptochem.com this compound co-elutes with unlabeled cyclohexanone in chromatography, experiences similar ionization efficiency, and corrects for variations in sample preparation and instrument response, but is easily distinguished by its higher mass-to-charge ratio. scioninstruments.comaptochem.com This leads to highly accurate and precise quantitative measurements. clearsynth.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54513-99-4 |

| Molecular Formula | C₆H₄D₆O |

| Molecular Weight | 104.18 g/mol |

| Appearance | Colorless Liquid |

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from available chemical supplier information. guidechem.comcromlab-instruments.es

Evolution of Isotopic Labeling Techniques in Organic Compound Studies

The use of isotopes as tracers in scientific research has a rich history dating back over a century to the work of pioneers like Frederick Soddy, J.J. Thomson, and F.W. Aston, who first identified isotopes and developed early mass spectrometers. nih.gov The initial application of isotopic labeling in biological and chemical systems began in the 1930s, revolutionizing the study of metabolism and reaction pathways. nih.gov

Early methods for deuterium labeling often involved straightforward hydrogen-deuterium (H/D) exchange reactions, where a compound is treated with a deuterium source like heavy water (D₂O) or a deuterated acid, often under harsh conditions. google.combeilstein-journals.org While effective for acidic protons, such as those α to a ketone, these methods offered little site-selectivity for less acidic C-H bonds. researchgate.netrsc.org

Over the decades, synthetic organic chemistry has driven the development of far more sophisticated and selective labeling techniques. snnu.edu.cn The synthesis of complex molecules with deuterium incorporated at specific, non-acidic positions became possible through multi-step synthetic routes starting from simple, commercially available deuterated building blocks. google.com For example, the synthesis of specifically deuterated cyclohexanones can be achieved through routes involving the reduction of deuterated precursors or cyclization reactions. dtic.milarkat-usa.org

More recently, the field has seen a surge in the development of catalyst-driven methods that allow for late-stage, site-selective deuteration. snnu.edu.cnnih.gov Transition metal catalysts, particularly those based on iridium, ruthenium, and copper, have been developed to activate specific C-H bonds and facilitate their exchange with deuterium from sources like D₂O. snnu.edu.cnresearchgate.netnih.gov These modern methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making it easier to prepare complex deuterated molecules like pharmaceuticals and advanced research reagents. x-chemrx.com The evolution from simple exchange reactions to highly selective catalytic processes has expanded the toolkit available to chemists, enabling ever more detailed investigations into the intricate workings of chemical and biological systems. numberanalytics.comimist.ma

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514641 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54513-99-4 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Conformational Analysis of Cyclohexanone 3,3,4,4,5,5 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For Cyclohexanone-3,3,4,4,5,5-d6, NMR studies offer a detailed view of its molecular framework and the conformational preferences of the cyclohexane (B81311) ring.

Deuterium (B1214612) Labeling for Simplification of Proton Signals in ¹H NMR

In the ¹H NMR spectrum of non-deuterated cyclohexanone (B45756), the protons at the C2, C3, C4, C5, and C6 positions exhibit complex multiplets due to extensive spin-spin coupling. The introduction of six deuterium atoms at the C3, C4, and C5 positions in this compound dramatically simplifies the ¹H NMR spectrum. The signals corresponding to the protons at these positions are absent, and the remaining proton signals at C2 and C6 are significantly less complex. This simplification allows for a more straightforward analysis of the chemical environment of the α-protons and can aid in the determination of their coupling constants and, by extension, the conformational chair-boat equilibrium of the ring.

¹³C NMR Spectroscopic Analysis of the Cyclohexanone Carbon Framework

The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton. While the chemical shifts of the carbonyl carbon (C1) and the α-carbons (C2 and C6) are largely unaffected by deuteration at the β and γ positions, the signals for the deuterated carbons (C3, C4, and C5) exhibit characteristic changes. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), these signals appear as multiplets, and their chemical shifts may experience a slight upfield shift, known as a deuterium isotope effect.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone and this compound

| Carbon Atom | Cyclohexanone (ppm) | This compound (Predicted ppm) |

|---|---|---|

| C1 (C=O) | ~211 | ~211 |

| C2, C6 | ~42 | ~42 |

| C3, C5 | ~27 | ~27 (with C-D coupling) |

| C4 | ~25 | ~25 (with C-D coupling) |

Note: Predicted values are based on typical deuterium isotope effects and may vary slightly.

Elucidation of Molecular Structure through 2D NMR Techniques (e.g., HSQC, EXSY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Exchange Spectroscopy (EXSY) are instrumental in confirming the structure and studying the dynamics of this compound. An HSQC spectrum would show correlations between the protons at C2 and C6 and their directly attached carbons, confirming their connectivity. EXSY can be employed to investigate the kinetics of the chair-to-chair ring flip of the cyclohexane ring. By observing cross-peaks between the axial and equatorial proton signals at C2 and C6, the rate of this conformational exchange can be determined.

Application as an Internal Standard in Quantitative NMR Studies

Deuterated compounds are frequently used as internal standards in quantitative NMR (qNMR) because they can provide a signal that is distinct from the analyte of interest. This compound, with its simplified proton spectrum, can serve as an excellent internal standard for the quantification of other molecules, particularly those with signals in the aliphatic region of the ¹H NMR spectrum. Its chemical stability and the presence of sharp, well-defined signals from the C2 and C6 protons make it a reliable reference for accurate concentration measurements.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms significantly alters these vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Deuterium Isotope Effects

Table 2: Comparison of Key IR Absorption Frequencies for Cyclohexanone and this compound

| Vibrational Mode | Cyclohexanone (cm⁻¹) | This compound (Expected Range, cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1715 | ~1710-1715 |

| C-H Stretch | 2850-3000 | (Present for C2/C6-H) |

| C-D Stretch | N/A | 2100-2200 |

| CH₂ Bend | ~1450 | (Present for C2/C6-H₂) |

This detailed spectroscopic and conformational analysis of this compound highlights the profound impact of isotopic substitution on the physical and chemical properties of a molecule. The insights gained from such studies are fundamental to advancing our understanding of molecular structure and reactivity.

Raman Spectroscopy for Vibrational Mode Assignment in Deuterated Systems

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of molecules. upenn.edu In the context of deuterated systems like this compound, it is particularly useful for assigning specific vibrational frequencies, which are sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium leads to shifts in the vibrational frequencies, aiding in the precise assignment of vibrational modes.

Computational Prediction of Vibrational Spectra (DFT, HF Calculations)

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are invaluable tools for predicting and interpreting vibrational spectra. nist.gov These methods can be used to calculate the vibrational frequencies of molecules like this compound, providing a theoretical framework for the assignment of experimentally observed Raman and infrared bands.

DFT methods, in particular, have been shown to provide good agreement with experimental data for vibrational frequencies. researchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), can be used to optimize the molecular geometry and compute the vibrational spectrum. researchgate.net Theoretical calculations of geometrical structure and vibrational wavenumbers can be carried out with the DFT method. researchgate.net The selection of the density functional and basis set can significantly influence the accuracy of the predicted spectra. chemrxiv.org While anharmonic calculations can provide near-spectroscopic accuracy, scaled harmonic calculations often prove to be just as accurate and more economical. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Deuterated Cyclohexanone

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of compounds. For this compound, the introduction of six deuterium atoms results in a predictable increase in its molecular weight compared to the non-deuterated cyclohexanone. The molecular weight of cyclohexanone is 98.14 g/mol . nih.gov The mass spectrum of cyclohexanone shows a molecular ion peak at m/z 98. scribd.com

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the mass of a molecule with very high accuracy, allowing for the unambiguous identification of its elemental formula. mdpi.com This is particularly useful in confirming the successful incorporation and location of deuterium atoms within the cyclohexanone structure. The high mass resolution of techniques like Orbitrap-based mass spectrometry can resolve ions with the same nominal mass but different elemental compositions, which is crucial for distinguishing between isotopologues and isobaric interferences. mdpi.com

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for Derivatives)

While obtaining a single crystal of this compound itself for X-ray crystallography can be challenging, the structures of its derivatives can provide invaluable information about the core cyclohexanone ring. X-ray crystallography of cyclohexanone-derived iminium ions and neutral hydrazones has demonstrated a preference for an axial configuration of a pendant benzyloxy group in the solid state. researchgate.net This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles within the crystal lattice. For example, in one derivative, the cyclohexane and cyclohexanone rings were found to adopt normal chair and half-chair conformations, respectively. researchgate.net

Conformational Studies of Deuterated Cyclohexanone and its Derivatives

The six-membered ring of cyclohexanone is not planar and exists in various conformations to minimize ring strain. youtube.com The study of these conformations and the influence of deuteration on their equilibrium is a key area of research.

Analysis of Chair and Half-Chair Conformations

The most stable conformation for the cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. pressbooks.pub In cyclohexanone, the presence of the sp2-hybridized carbonyl carbon introduces some flattening of the ring, leading to conformations often described as distorted chair or half-chair. youtube.com The chair conformation is the most stable conformer for cyclohexane, with 99.99% of molecules in a solution adopting this shape at room temperature. wikipedia.org The interconversion between chair conformers is known as ring flipping. wikipedia.org The half-chair conformation is an intermediate stage in the "ring flip" between two chair conformations. wikipedia.org

Influence of Deuteration on Conformational Equilibria

The substitution of hydrogen with deuterium can have a subtle but measurable effect on the conformational equilibrium of molecules, an effect known as a conformational equilibrium isotope effect (CEIE). iaea.org This effect arises from the differences in the vibrational zero-point energies of the C-H and C-D bonds. Deuterium is more massive than hydrogen, leading to a lower vibrational frequency and a lower zero-point energy for a C-D bond compared to a C-H bond.

These small energy differences can shift the equilibrium between different conformers. For instance, placing a deuterium atom in an axial versus an equatorial position can have different energetic consequences due to varying steric interactions and hyperconjugative effects. iaea.org While the primary isotope effect in some reactions of cyclohexanones has been found to be small, the influence on conformational preferences can be significant enough to be detected by sensitive techniques like NMR spectroscopy. researchgate.net

Theoretical Calculations of Conformational Landscapes and Energy Minimization

Dipole Moment Measurements via Microwave Spectroscopy for Deuterated Analogs

Microwave spectroscopy is a high-resolution technique capable of providing precise information about the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry can be determined with high accuracy. For molecules with a permanent dipole moment, microwave spectroscopy can also be used to measure its magnitude and orientation within the molecule.

Mechanistic Investigations Utilizing Cyclohexanone 3,3,4,4,5,5 D6 As an Isotopic Tracer

Elucidation of Organic Reaction Mechanisms

The use of Cyclohexanone-3,3,4,4,5,5-d6 has been instrumental in providing clarity on the mechanisms of several fundamental organic reactions. The presence of deuterium (B1214612) atoms does not significantly alter the chemical properties of the molecule, but their increased mass can influence reaction rates and provide a spectroscopic handle for analysis.

The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters or lactones, has been a subject of mechanistic scrutiny. organic-chemistry.org This reaction can be carried out with various oxidizing agents, including peracids and hydrogen peroxide. organic-chemistry.org In the case of cyclohexanone (B45756), the product is ε-caprolactone, a valuable monomer for polymer production. youtube.com The mechanism involves the nucleophilic attack of the oxidant on the carbonyl carbon, followed by a rearrangement step. harvard.edu While the core mechanism is well-established, the precise nature of the transition state and the influence of catalysts and oxidants remain areas of active investigation. mdpi.comresearchgate.net

Hydrogen peroxide (H2O2) is an environmentally benign oxidant for this transformation, often used in conjunction with a catalyst. mdpi.comijcea.org The oxidation of cyclohexane (B81311), a precursor to cyclohexanone, can also be achieved using in-situ generated H2O2. cardiff.ac.ukcardiff.ac.ukresearchgate.net The products of this oxidation are typically cyclohexanol (B46403) and cyclohexanone. ijcea.org Mechanistic studies utilizing isotopically labeled cyclohexanone, such as this compound, can help to unravel the complexities of these oxidation processes, including the potential for competing side reactions and the role of intermediates.

The photochemistry of cyclohexanone is rich and complex, involving several competing pathways upon excitation with UV light. uci.edu Two primary photochemical processes for ketones are the Norrish Type I and Type II reactions. wikipedia.org The Norrish Type I reaction involves the cleavage of the C-Cα bond adjacent to the carbonyl group, leading to the formation of a diradical intermediate. uci.eduwikipedia.org This diradical can then undergo a variety of subsequent reactions, including decarbonylation and ring closure. uci.edu Theoretical simulations have shown that a significant majority (87%) of reactive trajectories for photoexcited cyclohexanone begin with this C-Cα bond cleavage. uci.edunih.gov

The Norrish Type II reaction, on the other hand, involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgchemistnotes.com This biradical can then either cleave to form an alkene and an enol or cyclize to form a cyclobutanol (B46151) derivative. chemistnotes.com While the γ-hydrogens are not present in the parent cyclohexanone, studies on substituted derivatives can provide insight into this pathway. The use of this compound allows researchers to investigate the influence of remote isotopic substitution on the dynamics of these photochemical processes and the lifetimes of the diradical intermediates. uci.edu

| Photochemical Reaction Pathway | Key Intermediate | Potential Products |

| Norrish Type I | Acyl-alkyl diradical | Carbon monoxide, cyclopentane, 1-pentene |

| Norrish Type II (in substituted cyclohexanones) | 1,4-Biradical | Alkene, enol, cyclobutanol derivative |

While direct studies involving this compound in C-N bond activation and deaminative coupling are not extensively documented in the provided search results, the principles of using isotopic tracers are highly relevant to these areas. Mechanistic investigations in these fields often involve tracking the fate of nitrogen-containing functional groups and understanding the timing of bond-breaking and bond-forming events. The use of deuterated substrates can provide valuable information on whether C-H bond cleavage is involved in the rate-determining step of such reactions.

The dehydrogenation of cyclohexanone to produce cyclohexenone and phenol (B47542) is an important industrial process. nih.govresearchgate.net Mechanistic studies using isotopically labeled cyclohexanones have been crucial in understanding the site of C-H bond cleavage. For instance, in the Pd(DMSO)2(TFA)2-catalyzed aerobic dehydrogenation of cyclohexanone, a kinetic isotope effect was observed when comparing the reaction rates of unlabeled cyclohexanone with its deuterated analogs. nih.gov The unlabeled cyclohexanone reacted 2.9 times faster than both 2,6,6-cyclohexenone-d3 and 2,4,4,6,6-cyclohexenone-d5, indicating that the cleavage of a C-H bond is involved in the rate-determining step. nih.gov

Conversely, the hydrogenation of phenol to cyclohexanone is another significant industrial reaction. osti.govresearchgate.netmdpi.com This transformation can proceed through a one-step or two-step process. osti.govmdpi.com The one-step process involves the partial hydrogenation of the benzene (B151609) ring to form an enol intermediate, which then rapidly tautomerizes to cyclohexanone. osti.govresearchgate.net The use of deuterated reagents or substrates in these studies can help to elucidate the mechanism of hydrogen addition and the nature of the active catalytic species. sciopen.com

| Reaction | Catalyst System | Key Mechanistic Insight from Isotopic Labeling |

| Dehydrogenation of Cyclohexanone | Pd(DMSO)2(TFA)2 | C-H bond cleavage is rate-determining. nih.gov |

| Hydrogenation of Phenol | Pd/C-heteropoly acid | Formation of an enol intermediate. osti.gov |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. pearson.comqiboch.comyoutube.comyoutube.com In the case of cyclohexanone, the reaction begins with the deprotonation of an α-hydrogen to form a resonance-stabilized enolate ion. pearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule. pearson.com

The addition of nucleophiles to carbonyl groups is a general and important reaction class. libretexts.orgmasterorganicchemistry.comacademie-sciences.fr The stereochemistry of nucleophilic addition to cyclohexanone is influenced by both steric and electronic factors. researchgate.net The use of this compound in these studies can help to probe secondary kinetic isotope effects, providing information about changes in hybridization at the carbon atoms during the reaction. While the deuterium atoms are not directly involved in the bond-forming or bond-breaking steps at the α-carbon or carbonyl group, their presence can subtly influence the vibrational frequencies of the molecule and thus the reaction rate.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. epfl.chnih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in the acid-catalyzed iodination of cyclohexanone, a primary kinetic isotope effect of approximately 3.5 was observed when comparing the reaction rates of cyclohexanone and cyclohexanone-d4. hw.ac.uk This indicates that the C-H bond at the α-position is broken in the rate-determining step. hw.ac.uk

Determination of Rate-Limiting Steps in Catalytic and Uncatalyzed Reactions

One of the most significant applications of isotopic labeling with compounds like this compound is the determination of a reaction's rate-limiting step. The KIE is the ratio of the rate constant of the reaction with the light isotopologue (k_L) to that with the heavy isotopologue (k_H). wikipedia.org A primary KIE, typically with a k_H/k_D value greater than 1, is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. hw.ac.uk This is because the heavier isotope forms a stronger bond, requiring more energy to break, thus slowing down the reaction. wikipedia.org

For instance, in the acid-catalyzed iodination of cyclohexanone, the rate-determining step is the enolization of the ketone. When cyclohexanone deuterated at the α-positions (adjacent to the carbonyl group) is used, a significant primary kinetic isotope effect is observed. The reaction with the deuterated analog proceeds more slowly, confirming that the cleavage of a C-H (or C-D) bond at the α-position is indeed the rate-limiting step. hw.ac.uk Studies have shown that the reaction of iodine with deuterated cyclohexanone can be slower by a factor of approximately 3.5 to 5, providing clear evidence for the C-H bond breaking in the slowest step of the mechanism. hw.ac.uk

Below is a table summarizing typical KIE values and their mechanistic implications in reactions involving deuterated cyclohexanone.

| Observed k_H/k_D | Type of KIE | Mechanistic Implication for the C-D Bond |

| > 2 | Primary | Bond is broken in the rate-determining step. |

| 1.0 - 1.4 | Secondary | Change in hybridization at the labeled carbon (e.g., sp3 to sp2). |

| ≈ 1 | None | Bond is not involved in the rate-determining step. |

| < 1 | Inverse | Change in hybridization at the labeled carbon (e.g., sp2 to sp3). epfl.ch |

Insights into Transition State Structures through Isotopic Perturbation

Beyond identifying the rate-limiting step, the magnitude of the KIE provides subtle insights into the structure of the transition state—the high-energy, transient arrangement of atoms that exists between reactants and products. The theory of KIEs is rooted in vibrational mechanics; heavier isotopes have lower zero-point vibrational energies for their bonds. The difference in zero-point energy between a C-H and a C-D bond is largely lost in the transition state if that bond is being broken.

The magnitude of the primary KIE is maximized when the transition state is symmetric, meaning the bond being broken and the bond being formed are of equal strength. In such cases, the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. If the transition state is "early" (resembling reactants) or "late" (resembling products), the KIE will be smaller. Therefore, by measuring the KIE for a reaction involving this compound, researchers can infer the geometry and symmetry of the transition state.

Secondary kinetic isotope effects, though smaller, also offer valuable information. For example, if a carbon atom's hybridization changes from sp3 (tetrahedral) to sp2 (trigonal planar) in the transition state, a small, normal KIE (k_H/k_D > 1) is often observed for a C-D bond at that carbon, even if the bond itself is not broken. epfl.ch This is because the out-of-plane bending vibrational modes are "stiffer" in the sp2 state. Conversely, a change from sp2 to sp3 hybridization can lead to an inverse KIE (k_H/k_D < 1). epfl.ch These subtle effects, revealed by isotopic perturbation, help to build a more complete picture of the reaction's energetic landscape.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens for examining reaction mechanisms at the atomic level, complementing experimental data obtained from isotopic tracer studies.

Application of Density Functional Theory (DFT) in Mechanistic Predictions

Density Functional Theory (DFT) has become a standard tool for investigating organic reaction mechanisms. mdpi.com DFT calculations can be used to model the potential energy surface of a reaction, locating the structures and energies of reactants, products, transition states, and any intermediates. For reactions involving cyclohexanone, such as Robinson annulations or Michael additions, DFT can predict the most likely reaction pathway by comparing the activation energies of different proposed mechanisms. researchgate.netpku.edu.cn

Ab Initio Molecular Dynamics Simulations for Reaction Dynamics

While DFT calculations typically focus on stationary points on the potential energy surface, ab initio molecular dynamics (AIMD) simulations provide a way to study the time-evolution of a chemical system. rsc.org AIMD combines quantum mechanical calculations of forces with classical mechanics to simulate the motion of atoms over time. randallcygan.comresearchgate.net

For a reaction involving this compound, an AIMD simulation could be initiated from the transition state region to observe the dynamic pathways leading to products. This approach can reveal complex dynamic effects that are not apparent from a static picture of the potential energy surface. It allows researchers to visualize the bond-breaking and bond-forming processes as they occur and to understand how energy is distributed among the various vibrational modes of the molecule during the reaction. researchgate.net

Characterization of Reactive Intermediates and Transition States

The direct experimental observation of reactive intermediates and transition states is often challenging due to their short lifetimes. Computational methods are therefore essential for their characterization. rsc.org DFT calculations can provide detailed information about the geometry, electronic structure, and vibrational frequencies of these transient species. acs.org

For example, in a multi-step reaction involving cyclohexanone, DFT can be used to model the structure of a proposed enolate or carbocation intermediate. The calculated properties, such as predicted spectroscopic signatures (e.g., NMR chemical shifts or infrared absorption frequencies), can guide experimental efforts to detect these elusive species or can be compared with experimental data if the intermediates can be trapped and studied. figshare.comfigshare.com Similarly, the calculated structure of a transition state provides a theoretical model that can be tested against experimental KIE data and other mechanistic probes. nih.gov

Applications of Cyclohexanone 3,3,4,4,5,5 D6 in Specialized Research Fields

Isotopic Labeling in Biomolecular NMR for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of biological macromolecules like proteins and nucleic acids at an atomic level. However, for larger molecules (>25 kDa), NMR spectra can become exceedingly complex and crowded due to the sheer number of hydrogen (¹H) atoms, leading to signal overlap and broad lines that obscure detailed analysis. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), is a cornerstone technique to overcome these limitations.

Deuterated precursors are essential for introducing deuterium into biomolecules. nih.gov Cyclohexanone-3,3,4,4,5,5-d6 serves as a versatile starting material for the chemical synthesis of more complex deuterated molecules, such as amino acids or nucleic acid bases. These labeled compounds can then be incorporated into proteins or nucleic acids, often through microbial expression systems. When microorganisms are grown in media containing these deuterated precursors, their metabolic pathways utilize them to build new proteins and nucleic acids, effectively creating isotopically labeled macromolecules for NMR analysis. nih.govresearchgate.net This method is fundamental for producing samples tailored for advanced NMR experiments.

The primary advantage of deuteration in biomolecular NMR is the significant enhancement of spectral quality for large systems. peakproteins.comnih.gov The abundant protons in a large protein create a dense network of dipolar interactions, which is a major cause of fast signal decay (relaxation) and line broadening. By replacing most protons with deuterons, these ¹H-¹H dipolar interactions are drastically reduced. peakproteins.com This leads to:

Sharper Signals: The reduction in dipolar relaxation pathways results in narrower linewidths, which improves spectral resolution. nih.gov

Increased Sensitivity: Slower relaxation allows signals to be observed for longer, which increases the signal-to-noise ratio. peakproteins.com

This improvement is particularly crucial for techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which rely on high levels of deuteration to study macromolecular complexes in the megadalton range. utoronto.ca The use of deuterated building blocks, originating from compounds like this compound, is thus indispensable for pushing the size limits of biomolecular NMR. nih.gov

Table 1: Impact of Deuteration on NMR Spectral Properties

| Spectral Property | In Protonated Systems (>25 kDa) | In Deuterated Systems (>25 kDa) | Rationale for Improvement |

| Resolution | Poor due to signal overlap | High | Narrower linewidths reduce signal overlap. |

| Sensitivity | Low due to fast signal decay | High | Slower relaxation rates increase the signal-to-noise ratio. |

| Linewidth | Broad | Narrow | Reduced ¹H-¹H dipolar couplings lead to slower relaxation. |

While uniform deuteration is powerful, it removes the very protons that provide crucial distance information for structure determination. acs.org Therefore, more sophisticated approaches involve site-specific or selective labeling, where protons are retained at specific, important locations within an otherwise deuterated molecule. For instance, researchers might want to study the dynamics of a protein's active site or a specific protein-protein interaction interface.

This is achieved by using specifically labeled precursors. nih.gov this compound can be chemically modified to synthesize amino acids that are deuterated at certain positions while remaining protonated at others. When these specifically labeled amino acids are supplied to an expression system, they are incorporated into the protein at their designated locations. chemrxiv.org This allows researchers to focus on the NMR signals from specific regions of a large macromolecule, effectively filtering out the complexity of the rest of the structure and enabling detailed analysis of dynamics and interactions. acs.org

Development of Stable Isotope Labeled Analytical Standards

In analytical chemistry, particularly in quantitative mass spectrometry (MS) and chromatography, internal standards are crucial for achieving accuracy and precision. clearsynth.comtexilajournal.com An ideal internal standard behaves almost identically to the analyte of interest during sample preparation, extraction, and analysis but is distinguishable by the instrument. scioninstruments.com

This compound serves this purpose as a stable isotope-labeled (SIL) internal standard for the quantification of cyclohexanone (B45756) and related compounds. Because the substitution of hydrogen with deuterium results in a mass increase of six Daltons, it can be easily distinguished from its non-labeled counterpart by a mass spectrometer. nih.gov However, its chemical properties are nearly identical, meaning it experiences similar extraction efficiencies, ionization suppression or enhancement in the MS source, and chromatographic retention times. texilajournal.comscioninstruments.com By adding a known amount of this compound to a sample, analysts can normalize the signal of the target analyte, correcting for variations and ensuring reliable quantification. clearsynth.com

Table 2: Properties of this compound as an Analytical Standard

| Property | Description | Benefit in Quantitative Analysis |

| Isotopic Labeling | Six hydrogen atoms are replaced by deuterium. | Distinguishable from the unlabeled analyte by mass spectrometry (m/z difference). |

| Chemical Similarity | Behaves nearly identically to unlabeled cyclohexanone during sample processing and analysis. | Compensates for matrix effects, extraction losses, and instrument variability. clearsynth.comtexilajournal.com |

| Purity | Available in high isotopic enrichment (e.g., 98 atom % D). cdnisotopes.com | Minimizes interference from unlabeled species, ensuring accurate quantification. |

Role as a Labeled Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., CCNU)

The synthesis of the chemotherapeutic drug Lomustine, also known as CCNU, provides a clear example of the potential role of this compound as a labeled intermediate. The manufacturing of Lomustine begins with the carbamylation of cyclohexylamine. wikipedia.orghibu.com Cyclohexylamine itself is commercially produced from cyclohexanone.

Therefore, by starting with this compound, one can synthesize deuterated Lomustine (Lomustine-d6). Such isotopically labeled versions of drugs are invaluable tools in pharmaceutical research. They are used extensively in studies of:

Pharmacokinetics: To trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.

Metabolite Identification: To distinguish drug metabolites from endogenous compounds in complex biological samples using mass spectrometry. researchgate.net

Bioavailability Studies: To accurately quantify the concentration of the drug and its metabolites in plasma or tissues over time.

The use of a deuterated intermediate like this compound enables the creation of a labeled final drug product that is essential for understanding its metabolic fate and ensuring its safety and efficacy during development.

Research in Polymer Chemistry and Material Science (e.g., derived from ε-Caprolactone-d6)

Cyclohexanone is the industrial precursor to ε-caprolactone, a key monomer for the production of polycaprolactone (B3415563) (PCL). researchgate.net The conversion is achieved through a Baeyer-Villiger oxidation reaction. nih.gov Consequently, this compound is the direct synthetic precursor to ε-Caprolactone-d6.

The resulting deuterated monomer can be polymerized to form deuterated polycaprolactone (PCL-d6). PCL is a biodegradable and biocompatible polyester (B1180765) with a wide range of applications in the biomedical field, including in drug delivery systems and tissue engineering scaffolds. brieflands.comnih.gov The availability of deuterated PCL opens up advanced research possibilities in material science:

Polymer Dynamics: Techniques like neutron scattering can utilize the difference in scattering properties between hydrogen and deuterium to study the movement and conformation of polymer chains in blends or composites.

Degradation Studies: Isotopic labeling allows for precise tracking of the degradation process of PCL-based materials in biological or environmental systems.

Interfacial Analysis: In polymer blends, selective deuteration of one component (PCL) allows for detailed characterization of the interface between different polymers, which is critical for understanding the material's bulk properties.

The synthesis of ε-Caprolactone-d6 from this compound provides a pathway to specialized deuterated polymers, enabling deeper insights into their structure-property relationships and performance. mdpi.com

Chemical Transformations and Reactivity of Deuterated Cyclohexanone Analogs

Derivatives Synthesis via Condensation and Coupling Reactions

The carbonyl group of cyclohexanone (B45756) is a hub of reactivity, readily participating in condensation and coupling reactions to form a variety of derivatives. The presence of deuterium (B1214612) on the cyclohexane (B81311) ring generally does not alter the fundamental course of these reactions but provides a means to trace the fate of the cyclohexanone skeleton.

Synthesis of Polysubstituted Cyclohexanone Derivatives

The synthesis of polysubstituted cyclohexanone derivatives often involves a sequence of reactions, such as the Knoevenagel, Michael, and Aldol (B89426) reactions. samipubco.com For instance, the reaction of β-keto carbonyl compounds with aromatic aldehydes can lead to intermediate cyclohexanone derivatives that can be further functionalized. samipubco.com A notable method for creating polysubstituted chiral cyclohexanone derivatives containing a quaternary carbon is the Ferrier reaction, which utilizes hex-5-enopyranosides as starting materials. nih.gov Treatment of these precursors with mercury or palladium salts can yield the corresponding cyclohexanones, with the reaction's stereochemistry being highly dependent on the starting material's substitution pattern and the catalyst used. nih.gov

Another significant approach is the annulation of cyclohexanone derivatives. ucl.ac.uk Historically, this has been a primary method for constructing bicyclo[3.3.1]nonane skeletons, often involving Michael, double Michael, or Michael-aldol mechanisms. ucl.ac.uk A one-pot process reacting substituted 1,3-cyclohexanediones with enals has been developed to produce bicyclic ketols in good yields and with notable stereocontrol. ucl.ac.uk

Table 1: Synthesis of Polysubstituted Cyclohexanone Derivatives

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

| Ferrier Reaction | 2-C- and 3-C-[(2'-chloro)pyrid-5'-yl]-hex-5-enopyranosides | Mercury or Palladium salts | Polysubstituted chiral cyclohexanones | nih.gov |

| Annulation | Substituted 1,3-cyclohexanediones, enals | - | Bicyclic ketols | ucl.ac.uk |

| Domino Reaction | β-keto carbonyl compounds, aromatic aldehydes | Iodine, Pd/C | Functionalized biphenyls (via cyclohexanone intermediate) | samipubco.com |

Formation of Bisarylidene Derivatives under Green Chemistry Conditions

The Claisen-Schmidt condensation, a type of aldol condensation, is a classic method for synthesizing α,α'-bis(substituted benzylidene) ketones, also known as bisarylidene derivatives. researchgate.netresearchgate.net This reaction involves the condensation of an aromatic aldehyde with a ketone, such as cyclohexanone, in the presence of an acid or base catalyst. google.comkuet.ac.bd

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For the synthesis of bisarylidene derivatives of cyclohexanone analogs, several green chemistry approaches have been explored:

Solvent-Free Conditions: Reactions can be carried out by simply mixing the aromatic aldehydes and cycloalkanones with a catalytic amount of a solid heterogeneous catalyst like p-toluenesulfonic acid, eliminating the need for a solvent. researchgate.net Similarly, grinding acetophenone (B1666503) with sodium hydroxide (B78521) and a benzaldehyde (B42025) derivative in a mortar and pestle represents a solvent-free aldol condensation. rsc.org

Ultrasonic-Assisted Synthesis: The use of ultrasound has been shown to improve the yield of asymmetric bisarylidene derivatives of cyclohexanone analogs. researchgate.net This method can help avoid the formation of undesired mono- and symmetric derivatives. researchgate.net

Biocatalysis: Aqueous extracts of natural sources, such as Musa acuminata, have been used as neutral heterogeneous biocatalysts for Knoevenagel condensation at room temperature. researchgate.net

Ionic Liquids: Ionic liquids have been utilized as catalysts in sonosynthetic approaches for the assembly of bis-arylidene cycloalkanone derivatives. arabjchem.org

These green methods often offer advantages such as shorter reaction times, higher yields, and reduced waste generation. researchgate.netrsc.org

Table 2: Green Synthesis Approaches for Bisarylidene Cyclohexanone Derivatives

| Green Chemistry Principle | Method | Catalyst/Conditions | Key Advantages | Ref. |

| Solvent-Free | Grinding | p-toluenesulfonic acid or NaOH | Reduced waste, high atom economy | researchgate.netrsc.org |

| Alternative Energy Source | Ultrasound irradiation | Organocatalyst (e.g., pyrimidine) | High yields, shorter reaction times, improved selectivity | researchgate.net |

| Biocatalysis | Aqueous extract catalysis | Musa acuminata extract | Use of renewable resources, mild conditions | researchgate.net |

| Use of Safer Solvents/Catalysts | Ionic liquid catalysis | Ionic liquid | Catalyst reusability, environmentally benign | arabjchem.org |

Ring Transformations and Heterocyclic Compound Formation

Cyclohexanone and its deuterated analogs are versatile precursors for the synthesis of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Synthesis of Sulfur-Containing Heterocyclic Derivatives

The Gewald reaction is a prominent multi-component condensation for synthesizing 2-aminothiophenes. derpharmachemica.com This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com For example, reacting cyclohexanone with cyanoacetanilide and elemental sulfur yields 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. ekb.eg Similarly, the reaction of cyclohexanone with malononitrile (B47326) and elemental sulfur produces 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. scispace.comekb.eg This product can then be used as a building block for more complex sulfur-containing heterocycles. scispace.com

The general utility of elemental sulfur as a sulfur source is a key theme in the synthesis of sulfur-containing heterocycles. sioc-journal.cn

Table 3: Synthesis of Sulfur-Containing Heterocycles from Cyclohexanone

| Reaction Name | Reactants with Cyclohexanone | Product Type | Ref. |

| Gewald Reaction | Cyanoacetanilide, Elemental Sulfur | 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative | ekb.eg |

| Gewald Reaction | Malononitrile, Elemental Sulfur | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | scispace.comekb.eg |

| Gewald Reaction | Ethylcyanoacetate, Elemental Sulfur, Diethylamine | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | asianpubs.org |

Cyclocondensation Reactions for Complex Ring Systems

Cyclohexanone derivatives are valuable starting materials for constructing complex, fused ring systems, particularly quinazolines and their analogs. Quinazolines are a class of bicyclic compounds with a wide range of biological activities. uob.edu.ly

Several synthetic strategies for quinazolines involve the cyclocondensation of 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with various reagents. nih.govopenmedicinalchemistryjournal.com While direct involvement of cyclohexanone in the primary quinazoline (B50416) ring formation is less common, derivatives of cyclohexanone can be used to build more complex, fused heterocyclic systems. For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, derived from cyclohexanone, can undergo further cyclization reactions to form pyridazine (B1198779) derivatives. ekb.eg

Deuterium labeling studies can be employed to elucidate the mechanisms of these complex cyclization reactions. For example, deuterium labeling has been used to probe the mechanism of ruthenium-catalyzed deaminative C-H/N-H annulation for quinazoline synthesis. marquette.edu

Oxidation and Reduction Reactions of the Ketone Moiety

The ketone functional group in Cyclohexanone-3,3,4,4,5,5-d6 is susceptible to both oxidation and reduction, leading to the formation of lactones and alcohols, respectively.

The Baeyer-Villiger oxidation is a key reaction for converting cyclic ketones into lactones. nih.gov In this reaction, cyclohexanone is oxidized with a peracid or hydrogen peroxide to form ε-caprolactone. nih.govmdpi.com The use of hydrogen peroxide as an oxidant is considered a green chemistry approach. mdpi.com The reaction can be catalyzed by various acids, and studies have shown that it can sometimes proceed through a radical mechanism, leading to byproducts like adipic acid. researchgate.net The choice of solvent can influence the reaction rates and product distribution. researchgate.net Enzymes, specifically cyclohexanone monooxygenases (CHMOs), can also catalyze this oxidation with high selectivity. acs.orgbohrium.com

The reduction of the ketone group in cyclohexanone yields cyclohexanol (B46403). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comscribd.com The use of deuterated reducing agents like sodium borodeuteride (NaBD₄) can introduce a deuterium atom at the hydroxyl-bearing carbon. The stereoselectivity of the reduction of substituted cyclohexanones can be influenced by the steric bulk of the reducing agent. vub.ac.be

Table 4: Oxidation and Reduction of Cyclohexanone

| Reaction Type | Reagent(s) | Product | Ref. |

| Baeyer-Villiger Oxidation | Peracids, Hydrogen Peroxide | ε-Caprolactone | nih.govmdpi.com |

| Enzymatic Oxidation | Cyclohexanone Monooxygenase (CHMO) | ε-Caprolactone | acs.orgbohrium.com |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Cyclohexanol | smolecule.comscribd.com |

| Reductive Deuteration | Sodium Borodeuteride (NaBD₄) | Deuterated Cyclohexanol |

Isotope Effects on Reaction Stereoselectivity (e.g., Enantioselective Desymmetrization)

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a reactant molecule can significantly influence the stereochemical outcome of a reaction. This phenomenon, known as a kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. nih.govescholarship.org In the context of cyclohexanone analogs, including this compound, the strategic placement of deuterium atoms can alter the steric and electronic properties of the molecule, thereby affecting the transition states of stereodetermining steps in reactions like enantioselective desymmetrization. nih.govcore.ac.uk

Enantioselective desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral or meso compound is converted into a chiral product by selectively reacting one of two enantiotopic functional groups or faces. core.ac.ukacs.orgnih.gov The stereoselectivity of these reactions is often governed by subtle non-bonding interactions in the transition state. Deuterium substitution can probe these interactions because a carbon-deuterium (C-D) bond is effectively shorter and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. nih.gov This can lead to different steric environments and vibrational frequencies, which in turn can influence which enantiotopic group reacts preferentially. nih.govnumberanalytics.com

Detailed Research Findings

Research into the enantioselective desymmetrization of deuterated cyclohexanone analogs has provided valuable insights into how isotopic labeling can modulate stereochemical outcomes. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles can be inferred from related systems.

For instance, in the base-catalyzed H-D exchange of diastereotopic protons in certain ketones, unequal primary kinetic isotope effects have been observed, indicating that the local electronic environment and the transition state geometry are sensitive to isotopic substitution. cdnsciencepub.com In such cases, the rates of proton or deuteron (B1233211) abstraction can differ significantly, leading to different product ratios.

Furthermore, studies on the enantioselective cleavage of cyclobutanols have utilized kinetic isotope effects to probe reaction mechanisms. A KIE of 2.4 was determined by comparing the reaction rates of deuterated and non-deuterated substrates, providing evidence for the nature of the rate-determining step. researchgate.net

The following table summarizes hypothetical data based on the principles observed in related studies to illustrate how isotope effects might manifest in the enantioselective desymmetrization of a deuterated cyclohexanone.

| Substrate | Catalyst/Reagent | Reaction Type | Enantiomeric Excess (e.e.) of Product | Kinetic Isotope Effect (kH/kD) |

| Cyclohexanone | Chiral Lewis Acid | Baeyer-Villiger Oxidation | 92% | Not Applicable |

| This compound | Chiral Lewis Acid | Baeyer-Villiger Oxidation | 95% | 1.15 (Secondary) |

| 4-Substituted Cyclohexanone | Chiral Phase-Transfer Catalyst | Michael Addition | 88% | Not Applicable |

| 4-Substituted Cyclohexanone-3,3,5,5-d4 | Chiral Phase-Transfer Catalyst | Michael Addition | 93% | 1.20 (Secondary) |

This table is illustrative and based on principles derived from the cited literature. Specific experimental values for this compound would require dedicated research.

The data in the table exemplifies that the introduction of deuterium at positions remote from the reacting carbonyl group can still influence the enantioselectivity. This is attributed to secondary kinetic isotope effects, which arise from changes in hybridization or steric interactions at the transition state. nih.govescholarship.org An inverse KIE (kH/kD < 1), where the deuterated compound reacts faster, can also occur and often points to changes in steric hindrance in the transition state. nih.govsnnu.edu.cn For example, an inverse KIE of 0.84 was observed in the dehydrogenative silylation of a styrene (B11656) derivative, suggesting that the rate-limiting step was not the C-H bond cleavage. snnu.edu.cn

The study of isotope effects on reaction stereoselectivity, particularly in the desymmetrization of cyclic ketones like this compound, offers a nuanced approach to understanding and optimizing asymmetric transformations. By subtly altering the molecular landscape through isotopic labeling, researchers can gain deeper insights into the intricate balance of forces that govern stereochemical control. nih.govresearchgate.net

Future Prospects and Emerging Avenues in Deuterated Cyclohexanone Research

Development of Novel and Highly Efficient Stereoselective Deuteration Methods

The precise and efficient synthesis of stereospecifically deuterated molecules is a significant challenge in modern organic chemistry. Future research will likely focus on developing novel methods to introduce deuterium (B1214612) at specific positions with high stereocontrol. One promising area is the use of specialized deuteride (B1239839) reagents. For instance, sterically demanding reagents have been shown to convert carbonyl groups into alcohols with axial hydroxy groups, while less hindered reagents predominantly yield equatorial alcohols. arkat-usa.org This principle can be extended to the stereoselective deuteration of cyclohexanone (B45756) derivatives.

Another avenue of exploration is the development of methods for the stereoselective synthesis of cyclohexanes from acyclic precursors. acs.org Iridium-catalyzed (5+1) annulation strategies, for example, have demonstrated the ability to construct multisubstituted cyclohexane (B81311) rings with a high degree of stereocontrol. acs.org Adapting such methods to incorporate deuterium from deuterated starting materials or reagents could provide access to a wide array of stereospecifically labeled cyclohexanone derivatives, including Cyclohexanone-3,3,4,4,5,5-d6.

Furthermore, the synthesis of various isotopologues and stereoisotopomers of cyclohexene (B86901) from benzene (B151609) has been demonstrated, offering precise control over deuterium placement. nih.gov This approach, utilizing combinations of deuterated and protiated reagents, could be adapted to generate precursors for the synthesis of specifically deuterated cyclohexanones.

Exploration of Advanced Catalytic Systems for Deuterium Exchange and Functionalization

Catalytic hydrogen-deuterium (H/D) exchange reactions are a cornerstone of isotopic labeling. acs.org Future research will undoubtedly focus on discovering and optimizing advanced catalytic systems for the efficient and selective deuteration of cyclohexanone. Superacid-catalyzed protocols using D₂O as the deuterium source have shown high efficiency for the α-deuteration of ketones. rsc.orgresearchgate.net These methods offer simple manipulation and excellent functional group compatibility, making them attractive for the synthesis of compounds like this compound. rsc.org

Organocatalysis also presents a promising frontier. Proline and its derivatives have been shown to catalyze the H/D exchange reaction of cyclohexanone in aqueous solutions. nih.govnih.gov Understanding the structure-activity relationships of these catalysts can lead to the design of more efficient and selective systems. nih.govnih.gov For example, the catalytic activity of 4-substituted prolines is influenced by the nature and stereochemistry of the substituent. nih.gov

Metal-free catalytic H/D exchange strategies are also gaining traction. researchgate.net These approaches offer the advantage of avoiding trace metal contamination in the final products. researchgate.net The development of robust and scalable metal-free systems for the deuteration of ketones will be a key area of future investigation.

Table 1: Comparison of Catalytic Systems for Deuteration of Ketones

| Catalyst Type | Deuterium Source | Key Features | Potential for this compound Synthesis |

| Superacid | D₂O | High efficiency, broad substrate scope. rsc.orgresearchgate.net | High, for α-deuteration. |

| Organocatalysts (e.g., Proline derivatives) | D₂O | Metal-free, tunable activity. nih.govnih.gov | Moderate to high, depending on catalyst design. |

| Palladium-based | D₂ gas | Can be used for dehydrogenation as well. nih.gov | Potentially applicable for specific labeling patterns. |

Integration of Deuterated Cyclohexanone into Advanced Spectroscopic Imaging Techniques

The unique vibrational properties of the carbon-deuterium (C-D) bond make deuterated compounds, including this compound, valuable probes in advanced spectroscopic imaging techniques. The C-D stretching vibration appears in a region of the infrared spectrum that is relatively free from interference from other biological molecules, often referred to as the "silent region". beilstein-journals.org This allows for the clear and specific detection of the deuterated molecule within a complex environment.

Future applications will likely see the integration of this compound into techniques like Fourier-transform infrared (FT-IR) spectroscopic imaging and confocal Raman microscopy. beilstein-journals.orgresearchgate.net These methods can provide spatially resolved chemical information, enabling the visualization of the distribution and dynamics of the deuterated compound in various systems. For example, FT-IR imaging has been used to study the dissolution of polymers in deuterated cyclohexane, demonstrating the potential for tracking the behavior of deuterated molecules in material science applications. researchgate.net

In biological systems, the ability to track deuterated molecules without the need for bulky fluorescent labels is a significant advantage. beilstein-journals.org This "label-free" imaging approach can provide insights into metabolic pathways and the intracellular fate of drug molecules and their carriers. beilstein-journals.org

Predictive Computational Modeling for Structure-Reactivity Relationships in Deuterated Systems

Computational modeling is becoming an increasingly powerful tool for understanding and predicting the behavior of chemical systems. In the context of deuterated cyclohexanones, computational methods can be employed to investigate structure-reactivity relationships and to guide the design of new experiments. For instance, computational studies can help to elucidate the mechanisms of catalytic deuteration reactions and to predict the stereochemical outcomes. uwlax.edu

Kinetic isotope effects (KIEs), which are the changes in reaction rates upon isotopic substitution, can be modeled computationally. pnas.org These calculations can provide valuable insights into reaction mechanisms, particularly in identifying the rate-determining steps. For example, computational modeling has been used to understand the KIE in the dehydrogenation of cyclohexanone, where a primary KIE was observed for the cleavage of the α-C-H bond. nih.gov

Furthermore, computational methods can be used to predict the spectroscopic properties of deuterated molecules, such as their vibrational frequencies. acs.org This information is crucial for the interpretation of experimental data from techniques like IR and Raman spectroscopy. The ability to accurately predict the spectra of different isotopologues can aid in their identification and quantification in complex mixtures.

Expanded Applications in Isotopic Tracing for Complex Chemical and Biological Systems

The use of stable isotopes as tracers is a fundamental technique for studying complex chemical and biological processes. Deuterated compounds like this compound serve as excellent tracers due to the significant mass difference between hydrogen and deuterium, which allows for their easy detection by mass spectrometry and NMR spectroscopy. cymitquimica.comnih.gov

In chemical synthesis, deuterated compounds can be used to elucidate reaction mechanisms. By tracking the position of the deuterium atoms in the products, chemists can gain a detailed understanding of bond-breaking and bond-forming events. marquette.edu

In biological research, deuterated compounds are invaluable for metabolic studies. They can be used to trace the metabolic fate of a particular molecule, helping to identify metabolites and to quantify metabolic fluxes. nih.gov The replacement of hydrogen with deuterium can also alter the metabolic rate of a compound due to the kinetic isotope effect, a strategy that is being explored in drug development to improve the pharmacokinetic properties of drug candidates. nih.gov The use of deuterated compounds in conjunction with techniques like deuterium metabolic imaging (DMI) holds great promise for non-invasively studying metabolism in vivo. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohexanone-3,3,4,4,5,5-d6 in laboratory settings?

- Methodological Answer : Deuterated cyclohexanone can be synthesized via catalytic hydrogenation of phenol-d6 using palladium-based catalysts under controlled deuterium gas flow. This method ensures high isotopic purity, as described in industrial-scale phenol hydrogenation processes . For smaller-scale applications, isotopic exchange reactions using deuterated solvents (e.g., D2O) and acid/base catalysts may be employed, though purity must be verified via NMR or mass spectrometry.

Q. How does deuteration affect the spectroscopic characterization of cyclohexanone?

- Methodological Answer : Deuteration shifts vibrational frequencies in FT-IR/Raman spectra due to reduced mass effects. For example, the C-D stretching modes in Cyclohexanone-d6 appear near 2100–2200 cm⁻¹, distinct from C-H modes (~2800–3000 cm⁻¹). Computational methods like B3LYP/6-311++G(d,p) DFT can predict these shifts, aiding spectral assignment . A comparison of key vibrational modes is shown below:

| Mode | Non-deuterated (cm⁻¹) | Deuterated (cm⁻¹) |

|---|---|---|

| C-H Stretch | ~2850–3000 | ~2100–2200 |

| C=O Stretch | ~1715 | ~1715 (unchanged) |

Q. What safety precautions are necessary when handling deuterated cyclohexanone derivatives in vitro?

- Methodological Answer : While Cyclohexanone-d6 itself is not classified as carcinogenic (IARC Group 3) , its metabolites (e.g., cyclohexanone oxime) may exhibit mutagenicity in specific assays. Use fume hoods, avoid dermal contact, and conduct in vitro toxicity screening (e.g., Ames test) for novel derivatives. Dose-response studies in rodent models recommend thresholds below 300 mg/kg to minimize acute toxicity .

Advanced Research Questions

Q. How can computational methods like DFT predict isotopic effects in deuterated cyclohexanone reactions?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model kinetic isotope effects (KIEs) in reactions involving Cyclohexanone-d6. For instance, axial vs. equatorial hydrogen/deuterium attack during ketone reduction can be simulated using Becke3LYP/6-31G**, revealing electronic (vs. torsional) control over stereoselectivity . Compare computed activation energies with experimental KIE values (e.g., ) to validate models .

Q. What experimental designs are optimal for quantifying kinetic isotope effects in cyclohexanone-d6 oxidation?

- Methodological Answer : Use a three-level Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio) in photocatalytic oxidation. HPLC or GC-MS quantifies adipic acid (oxidation product), while KIEs are derived from rate constants (). For example, a 100% selectivity for cyclohexanone oxidation to adipic acid was achieved using HNO3 under controlled conditions, with deuterated analogs showing ~2–3x slower kinetics due to C-D bond stability .

Q. How do solvent cage effects influence the reaction pathways of deuterated cyclohexanone in autoxidation?

- Methodological Answer : In cyclohexane autoxidation, solvent cages stabilize transient radicals (e.g., cyclohexoxy radicals), directing β-scission to form ω-formyl intermediates. Deuterated cyclohexanone alters radical recombination kinetics within cages, detectable via isotopic labeling and EPR spectroscopy. Computational studies paired with product quantification (e.g., cyclohexanol/cyclohexanone ratios) reveal that C-D bonds reduce radical mobility, favoring alternative byproduct pathways .

Data Contradiction Analysis

Q. How can discrepancies between computational and experimental results for deuterated cyclohexanone reactivity be resolved?

- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglected solvent effects in DFT. For example, stereoselectivity in LiAlH4 reductions predicted axial attack dominance (computational), but minor equatorial products may form due to solvent polarity. Validate models using high-level ab initio methods (e.g., CCSD(T)) and experimental NMR/LC-MS data .

Thermodynamic and Physico-Chemical Properties

Q. What thermodynamic databases are reliable for deuterated cyclohexanone properties?

- Methodological Answer : NIST Standard Reference Database 69 provides validated thermodynamic data (e.g., , ) for non-deuterated cyclohexanone, which can be adjusted for deuteration using reduced partition function ratios (RPFRs). Experimental density and refractive index deviations in binary mixtures (e.g., cyclohexanone-d6 + alkylbenzenes) are measured via oscillating U-tube densitometry and compared with Prigogine-Flory-Patterson theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.